N-(1-benzyl-2-oxopiperidin-3-yl)-2-ethoxypropanamide
Description
N-(1-benzyl-2-oxopiperidin-3-yl)-2-ethoxypropanamide: is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique structure, which includes a benzyl group, an oxopiperidine ring, and an ethoxypropanamide moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
IUPAC Name |
N-(1-benzyl-2-oxopiperidin-3-yl)-2-ethoxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-3-22-13(2)16(20)18-15-10-7-11-19(17(15)21)12-14-8-5-4-6-9-14/h4-6,8-9,13,15H,3,7,10-12H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSNNUBSTBXZJQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)C(=O)NC1CCCN(C1=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzyl-2-oxopiperidin-3-yl)-2-ethoxypropanamide typically involves the following steps:
Formation of the oxopiperidine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the benzyl group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the oxopiperidine intermediate.
Attachment of the ethoxypropanamide moiety: This step involves the reaction of the oxopiperidine derivative with an ethoxypropanamide precursor under suitable conditions, such as the presence of a base or a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product through optimized reaction conditions, such as temperature, pressure, and the use of efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzyl-2-oxopiperidin-3-yl)-2-ethoxypropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Scientific Research Applications
N-(1-benzyl-2-oxopiperidin-3-yl)-2-ethoxypropanamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is conducted to explore its potential therapeutic effects, including its use as a lead compound for drug development.
Industry: The compound may be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of N-(1-benzyl-2-oxopiperidin-3-yl)-2-ethoxypropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and targets involved depend on the specific application and context of its use.
Comparison with Similar Compounds
N-(1-benzyl-2-oxopiperidin-3-yl)-2-ethoxypropanamide can be compared with other similar compounds, such as:
N-(1-benzyl-2-oxopiperidin-3-yl)-2-(4-formylphenoxy)acetamide: This compound has a similar piperidine structure but differs in the substituent groups attached to the piperidine ring.
1-benzyl-2-oxopiperidin-3-yl acetate: This compound also contains the oxopiperidine ring but has an acetate group instead of the ethoxypropanamide moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
